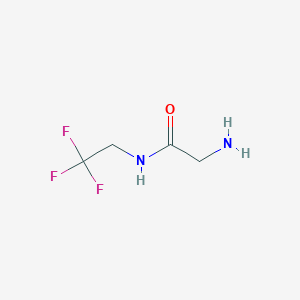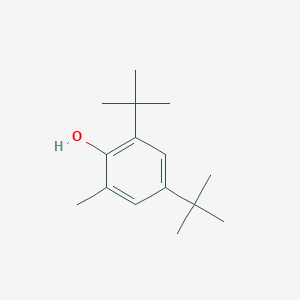
9H-カルバゾール-1,8-ジアミン
概要
説明
9H-Carbazole-1,8-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, which is a nitrogen-containing heterocyclic aromatic compound. The compound is characterized by the presence of two amino groups attached to the 1 and 8 positions of the carbazole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
科学的研究の応用
Chemistry:
9H-Carbazole-1,8-diamine is used as a building block in the synthesis of various organic compounds, including polymers and dyes . Its unique structure allows for the development of materials with specific electronic and optical properties.
Biology:
In biological research, 9H-Carbazole-1,8-diamine is studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to the inhibition of microbial growth or cancer cell proliferation.
Medicine:
The compound is investigated for its potential use in drug development . Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry:
In industrial applications, 9H-Carbazole-1,8-diamine is used in the production of high-performance materials such as conducting polymers and organic light-emitting diodes (OLEDs) . Its electronic properties make it suitable for use in electronic devices and sensors.
作用機序
Target of Action
The primary targets of 9H-Carbazole-1,8-diamine are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the metabolism of carbazole, a compound that shares structural similarities with 9H-Carbazole-1,8-diamine .
Mode of Action
9H-Carbazole-1,8-diamine interacts with its targets by participating in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol , indicating a potential role in biotransformation processes.
Biochemical Pathways
It is known that the compound is involved in the metabolism of carbazole . The downstream effects of this pathway could potentially influence a variety of biological processes, given the wide range of biological activities associated with carbazole derivatives .
Pharmacokinetics
It is known that the compound is highly absorbed in the gastrointestinal tract . It is also a substrate for P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and distribution . The compound’s lipophilicity (Log Po/w) is 1.85, suggesting a good balance between water and lipid solubility, which can impact its bioavailability .
Result of Action
Given its structural similarity to carbazole, it may share some of carbazole’s known effects, such as antibacterial, antimalarial, anticancer, and anti-alzheimer properties .
Action Environment
The action of 9H-Carbazole-1,8-diamine can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Carbazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 9H-Carbazole-1,8-diamine is not well-defined. Carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Carbazole-based coordination cages have been reported to display moderate surface area and increased thermal stability .
Metabolic Pathways
Carbazole derivatives have been reported to be involved in various metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 9H-Carbazole-1,8-diamine typically involves the functionalization of the carbazole ring. One common method is the direct amination of carbazole using suitable amine sources under controlled conditions. For example, the reaction of carbazole with ammonia or primary amines in the presence of a catalyst can yield 9H-Carbazole-1,8-diamine. Another approach involves the nucleophilic substitution of halogenated carbazole derivatives with amines.
Industrial Production Methods:
In industrial settings, the production of 9H-Carbazole-1,8-diamine may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration , reduction , and amination . The choice of reagents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 9H-Carbazole-1,8-diamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydrogenated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in 9H-Carbazole-1,8-diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
類似化合物との比較
9H-Carbazole: The parent compound without amino groups.
3,6-Diaminocarbazole: A derivative with amino groups at the 3 and 6 positions.
N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.
Uniqueness:
9H-Carbazole-1,8-diamine is unique due to the specific positioning of the amino groups at the 1 and 8 positions. This structural feature imparts distinct electronic and steric properties, making it different from other carbazole derivatives. The presence of amino groups enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.
特性
IUPAC Name |
9H-carbazole-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOQVBDUUDGYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556593 | |
| Record name | 9H-Carbazole-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117110-85-7 | |
| Record name | 9H-Carbazole-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















